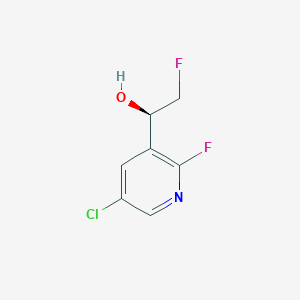![molecular formula C14H13NO3 B2561453 (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one CAS No. 477854-96-9](/img/structure/B2561453.png)
(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one is an organic compound that features a furan ring and a methoxyphenyl group connected through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one typically involves the condensation of furan-3-carbaldehyde with 4-methoxyaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that involve batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The propenone linkage can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the propenone linkage results in the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies on its interaction with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential use as a precursor for functional materials can be explored.
Mechanism of Action
The mechanism of action of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(furan-3-yl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-1-(furan-3-yl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one: Similar structure but with a chloro group instead of a methoxy group.
(2E)-1-(furan-3-yl)-3-[(4-nitrophenyl)amino]prop-2-en-1-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (2E)-1-(furan-3-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
477854-96-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3 |
InChI Key |
USVODSLVVYMWLD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]sulfonyl}quinoline](/img/structure/B2561371.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2561376.png)
amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide](/img/structure/B2561378.png)

![2-({Pyrido[3,4-d]pyrimidin-4-yl}amino)-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2561381.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]piperazine](/img/structure/B2561383.png)
![{1-[acetyl(methyl)amino]-2,3-dihydro-1H-benzo[f]chromen-2-yl}methyl acetate](/img/structure/B2561385.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-4-(thiophen-2-yl)thiazole-2-carboxamide](/img/structure/B2561391.png)
![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)
